![molecular formula C25H25N3OS B2510817 2-(4-苄基哌啶-1-基)-7-(4-甲基苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 1226458-56-5](/img/structure/B2510817.png)
2-(4-苄基哌啶-1-基)-7-(4-甲基苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thienopyrimidines
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like cancer and tuberculosis
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
Target of Action
The primary target of STL097317 is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that regulates the concentration of glycine, a neurotransmitter, in the synaptic cleft. It is a key player in the modulation of NMDA receptor function, which is crucial for cognitive processes such as learning and memory .
Mode of Action
STL097317 acts as an inhibitor of GlyT1 . By inhibiting GlyT1, STL097317 increases the concentration of glycine in the synaptic cleft. This enhances the activation of NMDA receptors, leading to improved cognitive function .
Biochemical Pathways
The inhibition of GlyT1 by STL097317 affects the glycine-NMDA receptor pathway . Increased glycine levels potentiate the function of NMDA receptors, which play a critical role in synaptic plasticity, a cellular mechanism for learning and memory .
Pharmacokinetics
The related compound 23q, a 4-benzoylpiperidine derivative, has been shown to penetrate the blood-brain barrier . This suggests that STL097317 may also have good central nervous system bioavailability.
Result of Action
The inhibition of GlyT1 by STL097317 leads to enhanced NMDA receptor function, which can improve cognitive symptoms in disorders such as schizophrenia . For instance, the related compound 23q has been shown to inhibit hyperlocomotion and improve negative and cognitive symptoms in mice treated with phencyclidine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine core structure.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, scalable purification methods, and efficient recycling of solvents and reagents.
化学反应分析
Types of Reactions
2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds share a similar core structure and have been studied for their antimicrobial properties.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These derivatives have shown potential as antitubercular agents.
Uniqueness
2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. Its combination of a benzylpiperidine and a methylphenyl group on the thienopyrimidine core differentiates it from other similar compounds and may enhance its efficacy in certain applications.
属性
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-17-7-9-20(10-8-17)21-16-30-23-22(21)26-25(27-24(23)29)28-13-11-19(12-14-28)15-18-5-3-2-4-6-18/h2-10,16,19H,11-15H2,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJVLAMJNVXQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2510734.png)
![1-(1-benzofuran-2-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2510736.png)
![1-(Furan-3-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2510738.png)
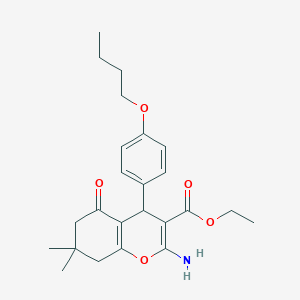
![3-(BENZENESULFONYL)-8-(FURAN-2-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE](/img/structure/B2510741.png)
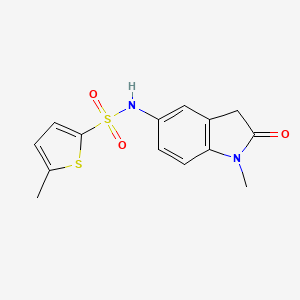

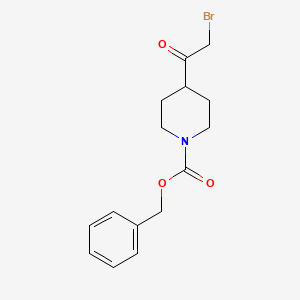
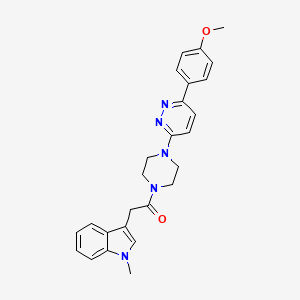
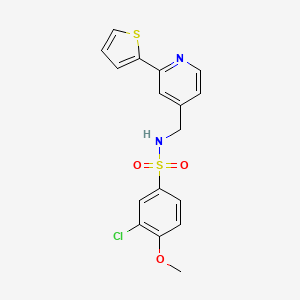
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2510751.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)
![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)

